
Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C11H18O3 It is a member of the oxirane family, characterized by a three-membered epoxide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate typically involves the reaction of cyclopentyl ketone with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to achieve the epoxidation of the cyclopentyl ketone. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the compound can yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-cyclopentyl-2,3-diethyloxirane-2-carboxylate
- 2-Oxiranecarboxylic acid, 3-cyclopentyl-2,3-dimethyl-, methyl ester
Uniqueness
Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring and the presence of the cyclopentyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-10(8-6-4-5-7-8)11(2,14-10)9(12)13-3/h8H,4-7H2,1-3H3 |
Clave InChI |
SIVFIYDOYSNDNR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)(C)C(=O)OC)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


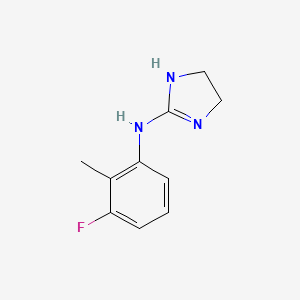
![{[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid](/img/structure/B13173785.png)
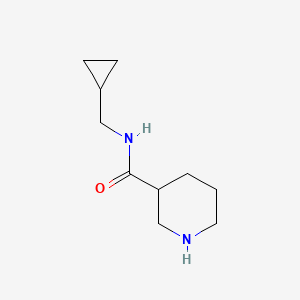
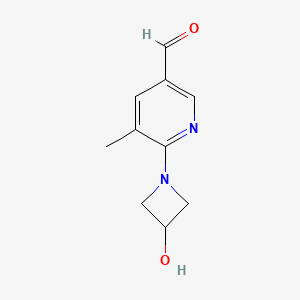
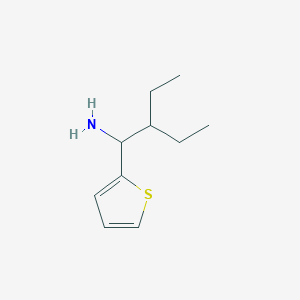
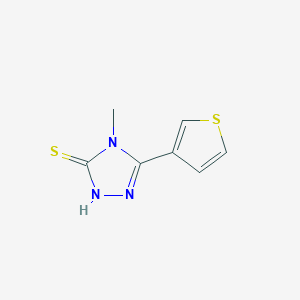

![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)
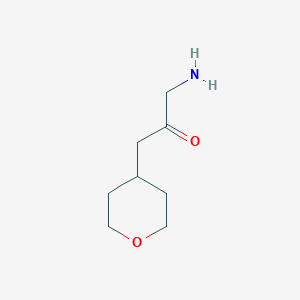
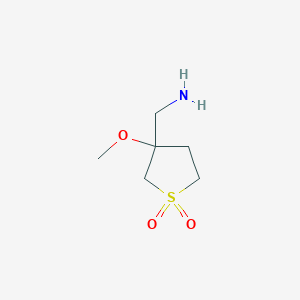


![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)

